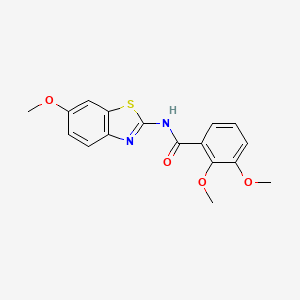

2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

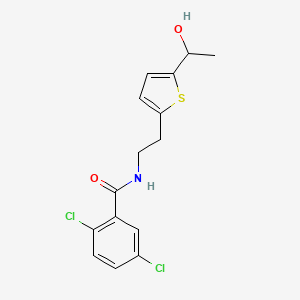

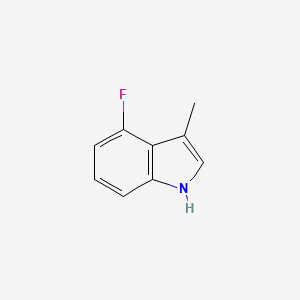

The compound “2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide” is a derivative of benzothiazole . It has a molecular formula of C23H20N2O3S .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various methods. One common method is the domino oxa–Michael–aldol (DOMA) reaction . Another approach involves one-pot synthesis and sequential multistep synthesis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole ring fused with a benzene ring . The benzothiazole moiety allows for easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring .Chemical Reactions Analysis

Benzothiazole derivatives, including “this compound”, are highly reactive building blocks for organic and organoelement synthesis . They can undergo a variety of chemical reactions, facilitated by catalysts such as P2O5/SiO2 .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 404.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 88.7 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Antidopaminergic Properties

One study focused on the synthesis and antidopaminergic properties of compounds related to 2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, demonstrating their potential as antipsychotic agents due to their selective inhibition of dopamine D-2 mediated responses. These compounds were found suitable for investigations into dopamine D-2 mediated responses and receptor binding studies, highlighting their potential in psychiatric disorder treatments (Högberg et al., 1990).

Anti-Inflammatory and Analgesic Agents

Another research explored the synthesis of novel compounds derived from visnaginone and khellinone, including benzothiazole core derivatives, for their anti-inflammatory and analgesic properties. The study found that some of these compounds showed significant inhibition of COX-2 selectivity, along with notable analgesic and anti-inflammatory activities, comparing favorably to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Corrosion Inhibitors

Research into benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrated that these compounds offer higher inhibition efficiencies and extra stability against steel corrosion. Their study on the adsorption properties and inhibition mechanisms sheds light on their potential applications in industrial corrosion protection (Hu et al., 2016).

Antioxidant and Antibacterial Activities

A study synthesized novel benzamide compounds starting from 2,3-dimethoxybenzoic acid and other derivatives, evaluating their in vitro antioxidant and antibacterial activities. Some compounds exhibited effective total antioxidant, free radical scavenging, and metal chelating activities, alongside promising antibacterial properties against various bacteria, indicating their potential in medical and pharmaceutical applications (Yakan et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-10-7-8-12-14(9-10)24-17(18-12)19-16(20)11-5-4-6-13(22-2)15(11)23-3/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWBPPBMTWURIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/no-structure.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2866627.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2866635.png)